

Application Notes and Protocols for PI4K Inhibitors in Mouse Models

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Compound of Interest		
Compound Name:	PI4K-IN-1	
Cat. No.:	B605714	Get Quote

Disclaimer: No specific in vivo dosage and administration data for a compound explicitly named "PI4K-IN-1" was identified in the conducted search. The following application notes and protocols are based on a representative PI4KA inhibitor, referred to as the "F1 compound" in a 14-day oral toxicity study in mice, and other relevant phosphatidylinositol kinase inhibitors. Researchers should consider this information as a general guideline and optimize protocols for their specific molecule and mouse model.

Introduction

Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play crucial roles in various cellular processes, including signal transduction, membrane trafficking, and viral replication.[1] As such, they have emerged as attractive therapeutic targets for a range of diseases, including cancer, infectious diseases, and inflammatory conditions.[1] This document provides detailed application notes and protocols for the in vivo administration and evaluation of PI4K inhibitors in mouse models, with a focus on a representative PI4KA inhibitor.

Quantitative Data Summary

The following tables summarize the in vivo dosage and administration data for the representative PI4KA inhibitor ("F1 compound") and other PI3K/PI4K inhibitors in mouse models.

Table 1: 14-Day Oral Toxicity Study of a PI4KA Inhibitor ("F1 compound") in Mice[2]



Parameter	Details		
Compound	"F1 compound" (PI4KA Inhibitor)		
Mouse Strain	Not specified (Male mice used)		
Dosage Levels	0 (Vehicle), 3, 10, 20, 40 mg/kg/day		
Administration Route	Oral gavage		
Dosing Frequency	Twice daily, 6 hours apart		
Duration	7 or 14 days		
Vehicle	30% Solutol, 70% Polyethylene glycol		
Dose Volume	10 ml/kg/day		
Observed Toxicity	- 3 mg/kg/day: One mouse found dead on day 12.		
- 20 mg/kg/day: One mouse found dead on day 8.			
 40 mg/kg/day: Four mice found dead or euthanized between days 11 and 14 with clinical signs of toxicity (decreased activity, weight loss, etc.). 	_		

Table 2: Overview of Other PI4K/PI3K Inhibitors in Mouse Models



Compound	Target(s)	Mouse Model	Dosage	Administrat ion Route	Reference
UCT594	Plasmodium PI4K	P. falciparum NSG mouse model	0.0625 to 5 mg/kg (oral)	Oral	[3][4]
KDU691	Plasmodium PI4K	P. berghei infected mice	7.5 mg/kg (single dose)	Oral	[5]
BKM120	PI3K	Primary soft- tissue sarcoma mouse model	Not specified	Not specified	[6]
BEZ235	PI3K/mTOR	Primary soft- tissue sarcoma mouse model	Not specified	Not specified	[6]
GDC-0941	Class I PI3K	PTEN- deficient lymphoma mouse model	Not specified	Oral gavage	[7]
LY294002	PI3K	Ovarian cancer xenograft mouse model	Not specified (in combination)	Intraperitonea I (i.p.)	[8]
ML267	Not specified	Male CD1 mice (Pharmacokin etic study)	30 mpk (i.p.), 3 mpk (i.v.)	i.p., i.v.	[9]

Experimental Protocols

Protocol: 14-Day Oral Toxicity Study of a PI4KA Inhibitor in Mice



This protocol is based on the methodology described for the "F1 compound".[2]

Objective: To assess the potential toxicity of a PI4KA inhibitor following repeated oral administration in mice.

Materials:

- PI4KA inhibitor ("F1 compound")
- Vehicle: 30% Solutol, 70% Polyethylene glycol
- Male mice (e.g., C57BL/6 or as appropriate for the study)
- · Oral gavage needles
- Syringes
- Animal balance
- Standard laboratory animal housing and care facilities

Procedure:

- Animal Acclimatization: Acclimate male mice to the laboratory environment for at least one week prior to the start of the study.
- Group Allocation: Randomly assign mice to treatment groups (e.g., 8 mice per group):
 - Group 1: Vehicle control (0 mg/kg/day)
 - Group 2: 3 mg/kg/day
 - Group 3: 10 mg/kg/day
 - Group 4: 20 mg/kg/day
 - Group 5: 40 mg/kg/day



Formulation Preparation: Prepare a solution of the PI4KA inhibitor in the vehicle (30% solutol, 70% polyethylene glycol). The concentration should be calculated to deliver the desired dose in a volume of 10 ml/kg.

Dosing:

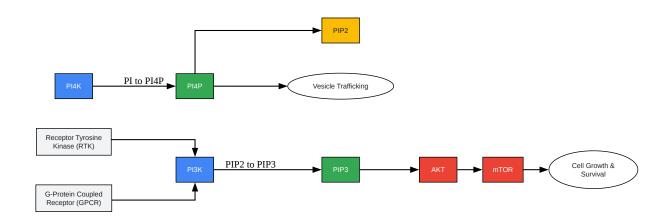
- Administer the assigned dose or vehicle to each mouse via oral gavage.
- Dosing should be performed twice daily, with a 6-hour interval between administrations.
- Continue dosing for 14 consecutive days.

Clinical Observations:

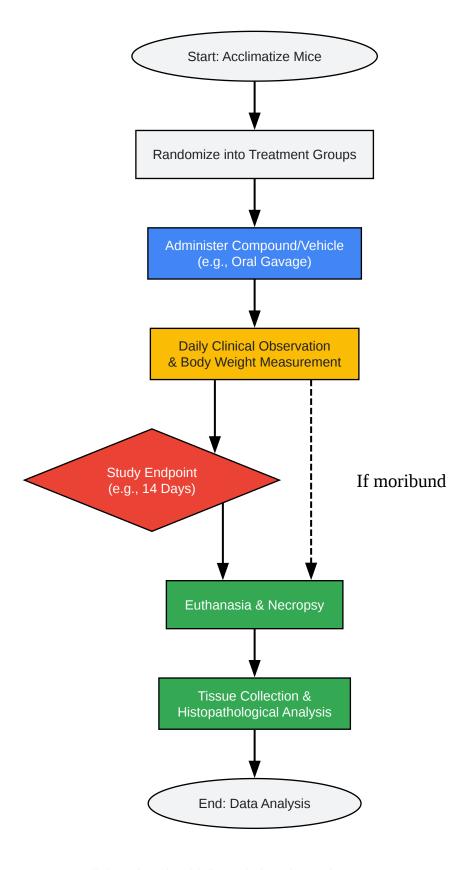
- Observe the animals for any clinical signs of toxicity at least once daily. Signs to monitor include, but are not limited to: decreased activity, loss of skin elasticity, rough coat, partially closed eyes, hunched posture, cold to the touch, slow breathing, loose/watery feces, and changes in behavior.
- · Record body weights daily.
- Euthanasia and Necropsy:
 - Humanely euthanize mice that become moribund.
 - At the end of the 14-day study period, euthanize all surviving animals.
 - Perform a gross necropsy on all animals and collect relevant tissues for histopathological analysis.

Visualizations Signaling Pathway









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